5-Amino-2-chlorobenzamide
Overview
Description
5-Amino-2-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O. It is also known by other names such as 2-amino-5-chlorobenzamide and 5-chloroanthranilamide . This compound is characterized by the presence of an amino group and a chlorine atom attached to a benzamide structure. It is a white to pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents like acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chlorobenzamide typically involves a two-step process :
Chlorination of Anthranilate: Anthranilate is used as the starting material. It is chlorinated using sodium hypochlorite solution and glacial acetic acid as chlorination reagents. The reaction is carried out in a mixture of organic solvent and water at a temperature below -5°C.
Amination: The chlorinated product, 2-amino-5-chloroanthranilate, is then reacted with ammonia water in a high-pressure autoclave. The reaction is conducted under heating and pressurizing conditions. The resulting product is purified by dissolving in methylene dichloride, followed by filtration with activated carbon.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. The reagents used are of low toxicity, and the solvents can be recycled, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can react with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzamides and quinazoline derivatives .
Scientific Research Applications
5-Amino-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: It is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzamide
- 5-Chloroanthranilamide
- 5-Chloro-2-aminobenzamide
Comparison
5-Amino-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-amino-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUWISITKJWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455936 | |
Record name | 5-amino-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111362-50-6 | |
Record name | 5-amino-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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